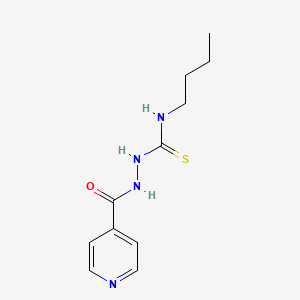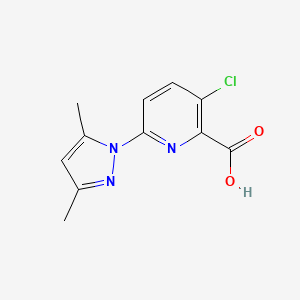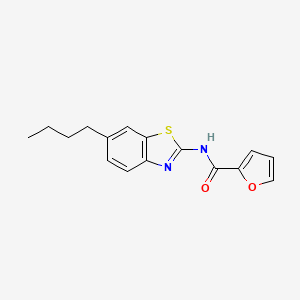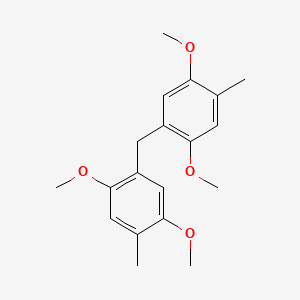![molecular formula C23H23N3O3 B1223784 (15S)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1223784.png)
(15S)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core indole structure, followed by the introduction of the imidazo and pyrido groups. Key steps may include:
Cyclization reactions: to form the indole core.
Alkylation: to introduce the 4-methoxybenzyl group.
Reduction and oxidation: steps to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can modify the imidazo and pyrido groups.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: may include quinones or other oxidized derivatives.
Reduction products: could involve the formation of amines or alcohols.
Substitution products: depend on the specific substituents introduced during the reaction.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology and Medicine:
- Investigated for its pharmacological properties , including potential anti-cancer and anti-inflammatory effects.
- Used in drug discovery as a lead compound for developing new therapeutics.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in analytical chemistry for studying reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of (11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Indole derivatives: Compounds with similar indole structures, such as tryptamines and indole-3-carbinol.
Imidazo[1’,5’1,6]pyrido compounds: Other compounds with the imidazo and pyrido ring systems.
Uniqueness:
- The combination of the 4-methoxybenzyl group with the imidazo[1’,5’:1,6]pyrido[3,4-b]indole structure is unique, providing distinct chemical and biological properties.
- The specific stereochemistry (11aS) adds to its uniqueness, potentially affecting its reactivity and interactions.
This detailed article provides a comprehensive overview of (11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(15S)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)20-17(16-6-4-5-7-18(16)24-20)12-19-21(27)25(22(28)26(19)23)13-14-8-10-15(29-3)11-9-14/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1 |
InChI Key |
ZTKRHVRDOBGROC-IBGZPJMESA-N |
SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CC=C5N2)C |
Isomeric SMILES |
CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223701.png)
![[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
![N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B1223705.png)

![4-[1-[(3-Methoxyphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1223710.png)




![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1223723.png)
![N,N-dimethyl-3-[oxo-(4-phenyl-1-piperazinyl)methyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1223724.png)
![2-[4-(2-hydroxyphenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223726.png)


